molecular formula C24H27NO2 B291508 N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide

N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B291508
M. Wt: 361.5 g/mol
InChI Key: CHIJPVKSKOTGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential therapeutic applications. DPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide is not fully understood. However, it is believed that N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to reduce the production of cytokines, which are involved in the immune response. Additionally, N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has been shown to reduce the activity of neutrophils, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has a number of advantages for lab experiments. It has been extensively studied and its effects are well documented. N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide is also relatively easy to synthesize and purify. However, there are also some limitations to using N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide in lab experiments. N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the study of the effects of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Additionally, the development of new formulations of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide, such as sustained-release formulations, could improve its therapeutic potential. Finally, the study of the effects of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide in human subjects could provide valuable information about its safety and efficacy.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 2,6-diisopropylaniline with 1-naphthol and acetic anhydride. The resulting product is then purified through recrystallization. The yield of this synthesis method is typically around 70-80%.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and inflammation. N-(2,6-diisopropylphenyl)-2-(1-naphthyloxy)acetamide has also been shown to have analgesic and antipyretic effects in animal models of pain and fever.

properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C24H27NO2/c1-16(2)19-12-8-13-20(17(3)4)24(19)25-23(26)15-27-22-14-7-10-18-9-5-6-11-21(18)22/h5-14,16-17H,15H2,1-4H3,(H,25,26)

InChI Key

CHIJPVKSKOTGMX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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